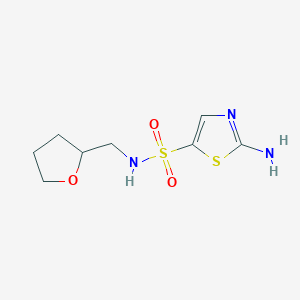

2-Amino-N-((Tetrahydrofuran-2-yl)methyl)thiazol-5-sulfonamid

Übersicht

Beschreibung

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H13N3O3S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

2-Aminothiazol-Derivate wurden umfassend auf ihr Potenzial als Antitumormittel untersucht. Sie wirken auf verschiedene Krebszelllinien, indem sie die Zellproliferation stören und die Apoptose induzieren. Zum Beispiel haben einige Derivate vielversprechende Ergebnisse gegen Leukämiezellen gezeigt, indem sie die Bcr-Abl-Kinase hemmen, die an der chronischen myeloischen Leukämie beteiligt ist .

Antibakterielle Aktivität

Der Thiazolring ist ein häufiges Merkmal in vielen antimikrobiellen Arzneimitteln. 2-Aminothiazol-basierte Verbindungen zeigen eine signifikante antibakterielle und antimykotische Aktivität. Sie können als Inhibitoren der bakteriellen DNA-Gyrase oder als Disruptoren der Synthese der Pilzzellwand fungieren, was sie bei der Entwicklung neuer antimikrobieller Therapien wertvoll macht .

Entzündungshemmende Aktivität

Entzündung ist eine biologische Reaktion auf schädliche Reize, und übermäßige Entzündung kann zu verschiedenen Krankheiten führen. 2-Aminothiazol-Derivate wurden als potente entzündungshemmende Mittel identifiziert. Sie wirken, indem sie die Produktion von entzündungsfördernden Zytokinen modulieren oder Enzyme wie Cyclooxygenase hemmen, die am Entzündungsprozess beteiligt sind .

Antioxidative Eigenschaften

Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, darunter neurodegenerative Erkrankungen und Krebs. 2-Aminothiazol-Verbindungen können als Antioxidantien wirken, freie Radikale abfangen und oxidativen Stress reduzieren. Diese Eigenschaft ist entscheidend, um Zellen vor Schäden zu schützen und die zelluläre Homöostase aufrechtzuerhalten .

Neuroprotektive Wirkungen

Neurodegenerative Erkrankungen wie Alzheimer und Parkinson zeichnen sich durch den progressiven Verlust der neuronalen Funktion aus. 2-Aminothiazol-Derivate haben in verschiedenen Modellen neuroprotektive Wirkungen gezeigt, was auf ihre potenzielle Anwendung bei der Behandlung dieser schwächenden Erkrankungen hindeutet .

Antivirale Aktivität

Die laufende Suche nach wirksamen antiviralen Wirkstoffen hat zur Erforschung von 2-Aminothiazol-Derivaten geführt. Diese Verbindungen haben eine Aktivität gegen verschiedene Viren gezeigt, darunter HIV, indem sie die Virusreplikation hemmen oder in die Virus-Zell-Interaktionen eingreifen .

Analgetische Wirkungen

Schmerzlinderung ist ein wichtiger Aspekt der Gesundheitsversorgung. 2-Aminothiazol-Derivate wurden auf ihre analgetischen Wirkungen untersucht, die durch die Wirkung auf zentrale oder periphere Schmerzbahnen Schmerzlinderung bieten. Dies macht sie zu Kandidaten für die Entwicklung neuer analgetischer Medikamente mit möglicherweise weniger Nebenwirkungen .

Antithrombotische Aktivität

Thrombose, die Bildung von Blutgerinnseln, kann zu lebensbedrohlichen Zuständen wie Schlaganfall und Myokardinfarkt führen. Einige 2-Aminothiazol-Derivate zeigen eine antithrombotische Aktivität, die als Fibrinogen-Rezeptor-Antagonisten wirken und die Plättchenaggregation verhindern. Diese Anwendung ist von Bedeutung für die Prävention und Behandlung von thromboembolischen Erkrankungen .

Wirkmechanismus

Target of Action

The primary targets of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide are the Bcr-Abl and HDAC1 proteins . These proteins play a crucial role in cell proliferation and gene expression, respectively .

Mode of Action

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide interacts with its targets by inhibiting their activity . This inhibition results in the suppression of cell proliferation and alteration of gene expression .

Biochemical Pathways

The action of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide affects several biochemical pathways. It impacts the Bcr-Abl pathway, which is involved in cell proliferation, and the HDAC1 pathway, which plays a role in gene expression . The downstream effects of these interactions include the suppression of cell proliferation and alteration of gene expression .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

The molecular and cellular effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide’s action include the suppression of cell proliferation and alteration of gene expression . These effects can lead to the inhibition of cancer cell growth .

Biochemische Analyse

Biochemical Properties

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to antibacterial effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis, affecting the overall metabolic balance in bacterial cells . Additionally, the compound may influence other metabolic pathways, contributing to its diverse biological activities.

Transport and Distribution

Within cells and tissues, 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects . Understanding the transport mechanisms can aid in optimizing its delivery and bioavailability.

Subcellular Localization

The subcellular localization of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins . The subcellular localization can impact the compound’s efficacy and specificity in therapeutic applications.

Biologische Aktivität

2-Amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide, a thiazole derivative, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This compound exhibits a unique combination of functional groups that enhance its solubility and bioavailability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O3S2 |

| Molecular Weight | 277.4 g/mol |

| IUPAC Name | 2-amino-4-methyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide |

| InChI | InChI=1S/C9H15N3O3S2/c1-6-8(16-9(10)12-6)17(13,14)11-5-7-3-2-4-15-7/h7,11H,2-5H2,1H3,(H2,10,12) |

| InChI Key | VVMGQQAAHMOVDE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)N)S(=O)(=O)NCC2CCCO2 |

The biological activity of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide can be attributed to its interaction with specific molecular targets. It is known to inhibit the activity of enzymes essential for microbial survival, leading to their death. Additionally, it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi:

-

Bacterial Activity :

- Exhibits strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics.

-

Fungal Activity :

- Shows antifungal properties against strains such as Aspergillus niger and Candida albicans, with MIC values indicating effectiveness that surpasses traditional antifungals like fluconazole.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide. The compound showed an MIC of 32.6 μg/mL against E. coli, outperforming itraconazole (MIC = 47.5 μg/mL). This highlights its potential as a lead compound in developing new antibiotics .

Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HT-29, MDA-MB-231). The results indicated significant inhibition of cell viability under both normoxic and hypoxic conditions, suggesting its potential as an anticancer agent .

Study 3: Enzyme Inhibition

Research on saccharide-modified thiadiazole sulfonamide derivatives demonstrated that compounds related to 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole exhibited high inhibitory activity against carbonic anhydrases II and IX, which are implicated in tumor growth .

Eigenschaften

IUPAC Name |

2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFHGANHCVYVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.